Zimet 98/69
Description
Zimet 98/69, chemically designated as 3-[bis(2-hydroxyethyl)amino]acetophenone-(4,5-diphenyloxazol-2-yl) hydrazone, is a hetarylhydrazone derivative with documented antiviral properties. Preclinical studies highlight its activity against Mengo virus encephalitis in mice, particularly when administered orally . Pharmacokinetic studies in rodents reveal its moderate bioavailability (25% in rats at 10 mg/kg), prolonged serum half-life (30–84 hours depending on species), and dose-dependent absorption . These properties necessitate high doses for therapeutic efficacy in vivo, but its oral activity distinguishes it from structurally related compounds .
Properties
CAS No. |
34744-36-0 |
|---|---|
Molecular Formula |
C27H28N4O3 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[3-[(Z)-N-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C27H28N4O3/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20- |
InChI Key |
VQKYLFQMWPMHPB-BRPDVVIDSA-N |
SMILES |
CC(=NNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
Isomeric SMILES |
C/C(=N/NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO |
Canonical SMILES |
CC(=NNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
Synonyms |
3-(di-(2-hydroxyethyl)amino)acetophenone (4,5-diphenyloxazol-2-yl)hydrazone IMET 98-69 zimet 98-69 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Zimet 98/69 belongs to a class of hetarylhydrazones , which includes derivatives such as Zimet 124/73, Zimet 38/74, and Zimet 44/69. These compounds share a core hydrazone structure but differ in substituent groups, impacting their pharmacokinetic and antiviral profiles.
Table 1: Key Pharmacokinetic Parameters of Zimet 98/69 in Rodents
Table 2: Antiviral Efficacy of Hetarylhydrazones Against Mengo Virus
| Compound | Administration Route | Efficacy (Protection Rate) |
|---|---|---|
| Zimet 98/69 | Oral | Significant protection |
| Zimet 124/73 | Subcutaneous | Significant protection |
| Zimet 38/74 | Subcutaneous | Significant protection |
| Zimet 44/69 | Subcutaneous | Significant protection |
Key Differentiators
- Oral Efficacy : Zimet 98/69 is the only compound in its class demonstrating significant antiviral activity via oral administration, whereas analogues like Zimet 124/73, 38/74, and 44/69 require subcutaneous delivery for efficacy . This suggests structural modifications in Zimet 98/69 enhance gastrointestinal absorption or metabolic stability.
- Bioavailability and Half-Life: Despite moderate bioavailability, Zimet 98/69’s prolonged half-life enables sustained serum concentrations, albeit with tissue accumulation risks during repeated dosing .
- Species Variability : Mice exhibit a shorter half-life (~30 hours) compared to rats (64–84 hours), highlighting interspecies metabolic differences that may influence translational drug development .
Limitations and Challenges
- Dose Requirements : The low oral bioavailability necessitates high doses, increasing the risk of off-target effects or toxicity .
- Structural Specificity: While notes discussions on structure-activity relationships, explicit structural data for analogues are absent, limiting mechanistic insights into Zimet 98/69’s superior oral performance.
Q & A
Q. How does the Zimet 98/69 instrument ensure internal consistency and test-retest reliability in social support studies?
The Zimet 98/69 scale (e.g., the Multidimensional Scale of Perceived Social Support, MSPSS) employs Likert-type items to measure perceived support. Internal consistency is validated using Cronbach’s alpha (α ≥ 0.87 for subscales) , while test-retest reliability is assessed through longitudinal correlation coefficients (e.g., r = 0.73–0.85 over 2–3 months) . Researchers should conduct pilot studies with representative samples (≈100 participants) to confirm reliability thresholds before large-scale deployment .
Q. What are the methodological considerations for adapting Zimet 98/69 to diverse populations (e.g., cross-cultural validation)?
Cross-cultural adaptation requires:
- Translation/back-translation by bilingual experts to maintain semantic equivalence.
- Confirmatory factor analysis (CFA) to verify the original three-factor structure (family, friends, significant others) in new populations .
- Invariance testing across demographic subgroups (e.g., age, gender) to ensure measurement equivalence . For example, discrepancies in factor loadings may necessitate item revision or removal .
Q. How should sample size be determined for studies using Zimet 98/69?
A minimum sample of 100 participants is recommended for exploratory analyses, while confirmatory studies (e.g., CFA) require ≥200 participants to achieve statistical power (e.g., RMSEA < 0.08, CFI > 0.90) . Power analysis tools (e.g., G*Power) can refine estimates based on effect sizes from prior studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between Zimet 98/69 outcomes and alternative social support models (e.g., buffering vs. main-effect models)?
Contradictions often arise from measurement focus:
- Buffering model : Zimet 98/69’s functional support measures (e.g., emotional aid during stress) align with stress-contingent effects .
- Main-effect model : Structural support (e.g., network size) may independently predict well-being . To reconcile findings, use moderated mediation analysis to test context-dependent pathways . For instance, stress severity may moderate the relationship between MSPSS scores and health outcomes .
Q. What advanced statistical methods are suitable for analyzing Zimet 98/69 data in longitudinal studies?
- Latent growth modeling (LGM) : Tracks changes in perceived support trajectories over time.
- Cross-lagged panel designs : Assess bidirectional relationships between social support and outcome variables (e.g., mental health) .
- Multilevel modeling : Accounts for nested data (e.g., participants within communities) . Ensure data meets assumptions (e.g., normality, missing data <10%) and report effect sizes (e.g., Cohen’s d) .
Q. How can mixed-methods designs enhance the interpretation of Zimet 98/69 results?
Combine quantitative MSPSS scores with:
- Qualitative interviews : Explore contextual factors (e.g., cultural norms) influencing support perceptions .
- Thematic analysis : Identify patterns in open-ended responses (e.g., "How does your family provide support?"). Triangulate findings to address limitations of self-report bias and improve ecological validity .
Q. What are the ethical and practical challenges in administering Zimet 98/69 in vulnerable populations (e.g., clinical cohorts)?
- Ethical : Ensure informed consent processes address emotional distress from sensitive questions .
- Practical : Use shorter versions (e.g., 12-item MSPSS) for populations with limited attention spans.
- Bias mitigation : Train facilitators to avoid leading questions and anonymize responses .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions involving Zimet 98/69?
- Feasible : Assess resource availability (e.g., access to clinical populations for validation).
- Novel : Investigate understudied moderators (e.g., digital social support in post-pandemic contexts).
- Ethical : Obtain IRB approval for vulnerable cohorts .
- Relevant : Align with global health priorities (e.g., social isolation in aging populations) .
Q. What strategies optimize Zimet 98/69’s integration with biomarker data (e.g., cortisol levels for stress)?
- Temporal alignment : Sync survey administration with biomarker collection (e.g., pre/post-intervention).
- Data fusion : Use machine learning (e.g., random forests) to identify support-outcome biomarkers .
- Control covariates : Adjust for confounders (e.g., medication use, comorbidities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
